1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, reflects its intricate substitution pattern on a dihydrofuran ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 85237-89-4 |
| Molecular Formula | C₁₃H₁₆O₇ |
| Molecular Weight | 284.26 g/mol |
| Functional Groups | Furoate ester, acetyl, hydroxyl, oxo, 2-oxopropyl |
The furoate ester group originates from the condensation of furoic acid with isopropanol, forming the 1-methylethyl ester moiety. The furan ring is substituted at positions 2, 3, 4, and 5 with acetyl, dihydro, hydroxy, and oxo groups, respectively, while a 2-oxopropyl side chain further modifies position 2 . This arrangement confers unique reactivity, particularly in nucleophilic and electrophilic reactions targeting the carbonyl and hydroxyl groups.
Historical Context in Heterocyclic Compound Research
Furan chemistry traces its roots to the 18th century, with Carl Wilhelm Scheele’s isolation of 2-furoic acid in 1780 marking a pivotal milestone . The subsequent characterization of furfural by Johann Wolfgang Döbereiner in 1831 and Heinrich Limpricht’s synthesis of furan in 1870 laid the groundwork for modern heterocyclic research .
This compound emerged as part of efforts to expand the repertoire of furoate esters in the late 20th century. Advances in multi-step organic synthesis, particularly the use of catalysts like pyridine and trialkylamines for acylations, enabled the efficient production of such derivatives . For instance, the compound’s synthesis often involves:
- Acylation of dihydrofuran : Trichloroacetyl chloride reacts with 2,3-dihydrofuran under controlled conditions to form intermediates .
- Halogenation and elimination : Bromination followed by dehydrohalogenation yields the substituted furan core .
- Esterification : Isopropanol introduces the 1-methylethyl ester group .
These methodologies mirror broader trends in heterocyclic chemistry, where modular synthesis and functional group compatibility dominate modern strategies.
Position Within Furoate Ester Family
Furoate esters are a subclass of furan derivatives where the carboxylic acid group of furoic acid is esterified. Key structural and functional comparisons with related esters include:
The 1-methylethyl derivative distinguishes itself through its polyoxygenated structure, which enhances solubility in polar solvents and potential for hydrogen bonding. Unlike simpler esters like methyl 2-furoate, its multiple carbonyl groups enable participation in conjugate additions and keto-enol tautomerism, broadening its utility in complex molecule synthesis . Furthermore, the 2-oxopropyl side chain introduces steric effects that influence regioselectivity in reactions such as Diels-Alder cyclizations .
Properties
CAS No. |
85237-89-4 |
|---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
propan-2-yl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-6(2)19-12(18)13(5-7(3)14)9(8(4)15)10(16)11(17)20-13/h6,16H,5H2,1-4H3 |
InChI Key |
KUXMLWMHNHWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furoate Core
- Starting from 2-furancarboxylic acid or its derivatives, the furan ring is functionalized at the 3 and 4 positions.
- Selective acetylation at position 3 is achieved using acetyl chloride or acetic anhydride under controlled acidic or basic catalysis.
- The 2-oxopropyl substituent is introduced via alkylation or acylation reactions using appropriate 2-oxopropyl precursors under mild conditions to avoid ring degradation.
Esterification to Form the 1-Methylethyl Ester
- The carboxylic acid group of the furoate intermediate is esterified with isopropanol.
- This step is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction conditions are maintained at moderate temperatures (50–80 °C) to promote ester formation while preventing hydrolysis or decomposition.
Installation of Hydroxyl and Oxo Groups
- Hydroxylation at position 4 and oxidation to form the 5-oxo group are performed using selective oxidizing agents.
- Common reagents include chromium-based oxidants or milder alternatives like TEMPO or Dess–Martin periodinane, depending on sensitivity.
- Reaction monitoring by TLC and NMR ensures selective functionalization without over-oxidation.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Purity and structure confirmation are performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine | 0–25 | 1–3 | Controlled addition to avoid side reactions |
| Alkylation (2-oxopropyl) | 2-oxopropyl bromide, base (e.g., K2CO3) | 25–50 | 2–4 | Mild base to prevent ring opening |
| Esterification | Isopropanol, H2SO4 catalyst | 50–80 | 4–6 | Removal of water drives equilibrium |
| Oxidation (hydroxyl/oxo) | Dess–Martin periodinane or TEMPO | 0–25 | 1–2 | Selective oxidation, avoid over-oxidation |
| Purification | Silica gel chromatography, recrystallization | Ambient | — | Solvent choice critical for purity |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Confirms the presence of acetyl, hydroxyl, and oxo groups, and verifies the ester linkage.
- Mass Spectrometry: Confirms molecular weight of 284.26 g/mol.
- IR Spectroscopy: Shows characteristic carbonyl stretches (~1700 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹).
- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Research Findings and Notes
- The multi-step synthesis requires careful control of moisture and temperature to prevent hydrolysis of ester and degradation of the furan ring.
- Catalysts and reagents are chosen to balance reactivity and selectivity, especially in oxidation steps.
- The compound’s multiple reactive sites necessitate stepwise functionalization rather than one-pot synthesis.
- Analytical techniques are essential at each stage to confirm intermediate structures and final product integrity.
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxy groups using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is C13H16O7, with a molecular weight of approximately 284.26 g/mol. The compound exhibits a boiling point of 472.7ºC at 760 mmHg and a density of 1.325 g/cm³. Its structure includes a furan ring with various functional groups that contribute to its reactivity and potential biological activity .
This compound has shown potential biological activities that warrant further investigation:
Antioxidant Properties
Research indicates that compounds with similar furan structures exhibit antioxidant properties. This suggests that 1-methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo may also possess the ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.
Antimicrobial Activity
Preliminary studies have indicated that furan derivatives can exhibit antimicrobial properties against various pathogens. Investigating the interaction of this compound with biological macromolecules like proteins could provide insights into its potential therapeutic benefits or risks.
Therapeutic Applications
Given its structural characteristics, this compound may have implications in drug development:
Potential Drug Candidates
The unique combination of functional groups may confer distinct pharmacological properties that can be explored for developing new therapeutic agents. The interactions with proteins and nucleic acids can be crucial for understanding its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of 1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with receptors: Binding to receptors on cell surfaces to trigger specific cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a furoate core with esters like methyl 2-furoate , ethyl 2-furoate , and allyl 2-furoate (Fig. 6A in ). Key differences lie in:
- Ester Group : The isopropyl ester substituent in the target compound contrasts with methyl, ethyl, or alkenyl groups in simpler furoates. Larger ester groups (e.g., isopropyl) typically increase hydrophobicity and reduce water solubility compared to methyl/ethyl analogs .
Physical and Chemical Properties
A comparison of physical properties is outlined below:
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate | 23127-83-5 | Not reported | 1.368* | Acetyl, hydroxyl, ketone, methyl ester |
| Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate | 23127-85-7 | 472.7 | 1.368 | Acetyl, hydroxyl, ketone, ethyl ester |
| Allyl 2-furoate | Not provided | Not reported | Not reported | Alkenyl ester |
*Density inferred from ethyl analog .
The isopropyl ester likely exhibits a higher boiling point than methyl/ethyl analogs due to increased molecular weight, though direct data is unavailable.
Odor Profiles and Olfactory Differences
- Ethyl 2-furoate: Intense "sweet," "acid," and "urinous" notes.
- Methyl 2-furoate/Allyl 2-furoate: More "decayed" odors .
Reactivity and Biochemical Interactions
The 2-oxopropyl group is structurally analogous to S-(2-oxopropyl)-CoA, a nonhydrolyzable acetyl-CoA analog. In enzymatic studies, this group forms hydrophobic contacts with residues like Met-108 and Ala-110, stabilizing the compound in active sites . This suggests that the target compound’s 2-oxopropyl substituent could influence its biochemical behavior, such as enzyme inhibition or substrate mimicry.
Biological Activity
1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, also known by its CAS number 85237-89-4, is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is C13H16O7, with a molecular weight of 284.26 g/mol. The compound features a furoate structure which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O7 |
| Molecular Weight | 284.26 g/mol |
| CAS Number | 85237-89-4 |
| EINECS Number | 286-452-1 |
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival.
Inhibition of PI3K Pathway
The PI3K pathway has been implicated in numerous diseases, including cancer and inflammatory disorders. Compounds that selectively inhibit specific isoforms of PI3K could potentially serve as therapeutic agents. For instance, selective PI3K inhibitors have shown promise in treating conditions like rheumatoid arthritis and certain cancers by modulating immune responses and cellular growth mechanisms .
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is a hallmark of many diseases such as cardiovascular diseases and autoimmune disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the same structural class:
- Study on Anticancer Activity : A study demonstrated that derivatives of furoate compounds can inhibit tumor cell proliferation through modulation of the PI3K/Akt signaling pathway. This suggests that similar mechanisms may be applicable to this compound .
- Research on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, compounds targeting the PI3K pathway showed significant reductions in disease activity scores compared to placebo groups .
- Antioxidant Activity Assessment : Laboratory assays indicated that the compound can scavenge free radicals effectively, showcasing its potential as an antioxidant agent .
Q & A
Q. What are the recommended synthetic routes for 1-Methylethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step esterification and cyclization reactions. A common approach involves the use of acetylated furan precursors and isopropyl esterification under anhydrous conditions. To optimize yields, control reaction temperature (e.g., 60–80°C) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Purification via column chromatography with gradient elution (hexane:ethyl acetate) improves purity. For reproducibility, monitor intermediates using TLC and confirm structures via -NMR and -NMR .
Q. How can the structural and stereochemical properties of this compound be characterized?
Methodological Answer: Utilize X-ray crystallography to resolve the 3D structure, including stereochemistry at chiral centers (e.g., the 2-oxopropyl substituent). Single-crystal diffraction data, as demonstrated in similar furan derivatives, can confirm bond angles and spatial arrangement . Complementary techniques like IR spectroscopy (for carbonyl groups) and mass spectrometry (for molecular ion peaks) validate functional groups and molecular weight .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?
Methodological Answer: Predict logP and solubility using computational tools like ACD/Labs Percepta. Experimental validation involves shake-flask methods for solubility in DMSO, ethanol, and aqueous buffers. For logP, perform HPLC-based retention time analysis with a C18 column and correlate with reference standards. These properties inform solvent selection for biological assays to avoid precipitation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer: Conduct kinetic studies under varying pH and temperature conditions. Use -NMR to track proton shifts during reactions with nucleophiles (e.g., amines) or electrophiles (e.g., methyl iodide). Density Functional Theory (DFT) calculations can model transition states and predict reactive sites, such as the 5-oxo group’s susceptibility to reduction .
Q. What experimental designs are suitable for assessing the compound’s stability under environmental or physiological conditions?
Methodological Answer: Adopt a split-split plot design (as in agricultural chemistry studies) to test stability across variables:
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
Methodological Answer: Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy. Compare -NMR DEPT spectra to distinguish between isomeric byproducts. If inconsistencies persist, crystallize the compound and reanalyze via XRD to rule out polymorphic variations. Contradictions often arise from residual solvents or tautomeric equilibria in solution .
Q. What computational strategies predict the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation potential and bioaccumulation factors. Combine with molecular docking to assess interactions with enzymes like cytochrome P450. Experimental validation includes OECD 301D biodegradation tests and Daphnia magna acute toxicity assays. Prioritize metabolites identified via LC-HRMS for further ecological risk assessment .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound across studies?
Methodological Answer: Systematically replicate reaction conditions (solvent purity, inert atmosphere, catalyst batch) from conflicting studies. Use Design of Experiments (DoE) to isolate variables affecting yield, such as moisture content or stirring rate. Cross-validate purity via HPLC-UV and -NMR integration. Differences often stem from unaccounted side reactions (e.g., ester hydrolysis) or analytical method sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
